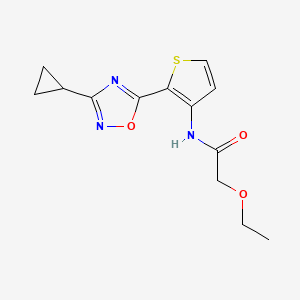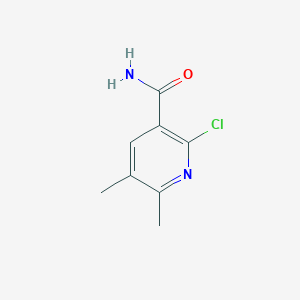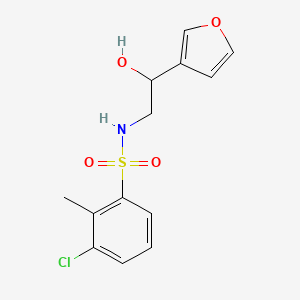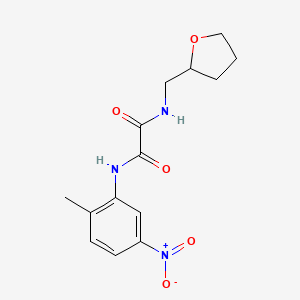
(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride, also known as OTTCC, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that has been found to have a variety of applications in the field of chemistry and biology.
Scientific Research Applications
Electrochemical and Chemical Reduction Applications
- Electrochemical Reduction : Imidazolium chloride derivatives, closely related to (1-oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride, can be electrochemically reduced to produce nucleophilic carbenes. This reduction process demonstrates the compound's utility in generating nucleophilic carbenes and its compatibility with ionic liquids (Gorodetsky et al., 2004).
Polymer Synthesis and Applications 2. Synthesis of Polyradicals : Thiophene-based compounds, akin to (1-oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride, have been used to synthesize polyradicals. These compounds show potential in the development of materials with high spin concentration, contributing to advancements in materials science (Miyasaka et al., 2001).
Organometallic Chemistry and Material Science 3. N-Heterocyclic Carbene Complex Synthesis : Imidazol-2-ylidene, structurally related to the compound , has been used to synthesize stable organometallic complexes. These complexes are significant in exploring new bonding modes and interactions in organometallic chemistry (Ramnial et al., 2003).
Material Synthesis and Antibacterial Applications 4. Synthesis of Novel Compounds with Antimicrobial Activity : Benzothiophene substituted carbamates, structurally similar to the compound , have been synthesized and investigated for their antimicrobial and analgesic activities. Such studies are crucial in the search for new materials with potential medicinal applications (Kumara et al., 2009).
properties
IUPAC Name |
N-(1-oxothiolan-1-ylidene)carbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLBDWQZOVTDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC(=O)Cl)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)


![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)

![5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2371367.png)
![1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2371368.png)

